molecular formula C7H4BrClN2S B13005818 4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione

4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione

Cat. No.: B13005818
M. Wt: 263.54 g/mol
InChI Key: AZYWEXGUXQROHL-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a heterocyclic compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of bromine and chlorine atoms at the 4 and 7 positions, respectively, and a thione group at the 2 position. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-chloroaniline with carbon disulfide in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The presence of bromine and chlorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione
  • 4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole
  • 4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-one

Uniqueness

4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H4BrClN2S

Molecular Weight

263.54 g/mol

IUPAC Name

4-bromo-7-chloro-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C7H4BrClN2S/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12)

InChI Key

AZYWEXGUXQROHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)NC(=S)N2)Br

Origin of Product

United States

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